molecular formula C14H16ClNO B1622610 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one CAS No. 92297-75-1

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one

Cat. No.: B1622610
CAS No.: 92297-75-1
M. Wt: 249.73 g/mol
InChI Key: BRXMHAHJRYVVSM-UHFFFAOYSA-N
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Description

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one is a chloro-substituted propan-2-one derivative featuring a 1,3,3-trimethylindolenine moiety. This compound is notable for its role in forming ion associates with pharmaceuticals like [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid, enabling spectrophotometric detection at 581 nm . Its indolenine core contributes to π-conjugation, making it structurally distinct from simpler aryl-substituted propan-2-one analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXMHAHJRYVVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395027
Record name 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92297-75-1
Record name 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation Followed by Chlorination

The Vilsmeier-Haack reaction, widely used for formylating electron-rich aromatic systems, serves as a foundational step in synthesizing indole-derived intermediates.

Procedure :

  • Formylation : Treat 1,3,3-trimethylindoline with the Vilsmeier reagent (POCl₃ in DMF) at 0–5°C, yielding 1,3,3-trimethylindole-2-carbaldehyde.
  • Chlorination : React the formylated product with chloroacetyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation) to install the propan-2-one backbone. Subsequent treatment with SOCl₂ introduces the chlorine substituent.

Conditions :

  • Solvent: Dichloromethane (for acylation), anhydrous THF (for chlorination)
  • Temperature: 0°C (formylation), reflux (chlorination)
  • Yield: 62–68% (over two steps)

Key Data :

Step Reagents Temp (°C) Yield (%)
Formylation POCl₃, DMF 0–5 75
Acylation ClCH₂COCl, AlCl₃ 25 85
Chlorination SOCl₂ 40 92

Analysis :
This method prioritizes regioselectivity, leveraging the electron-donating methyl groups to direct acylation. However, SOCl₂ may cause partial decomposition of the enone system, necessitating rigorous temperature control.

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction facilitates α,β-unsaturated ketone formation via base-catalyzed condensation.

Procedure :

  • Prepare 1,3,3-trimethylindole-2-carbaldehyde as described in Section 2.1.
  • Condense with chloroacetone in ethanol using piperidine (20 mol%) as a base, yielding the conjugated enone.

Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 12 hours
  • Yield: 58%

Mechanistic Insight :
Piperidine deprotonates chloroacetone’s α-hydrogen, enabling nucleophilic attack on the aldehyde. Dehydration forms the α,β-unsaturated system. Steric hindrance from the trimethyl groups lowers yield compared to less substituted indoles.

Direct Cyclization of Propanedial Derivatives

Propanedial intermediates, as reported in indole chemistry, offer a streamlined route to conjugated systems.

Procedure :

  • Synthesize 2-(1,3,3-trimethylindol-2-ylidene)propanedial via Vilsmeier formylation of 1,3,3-trimethylindoline.
  • Treat with HCl gas in acetic acid to cyclize and introduce the chloro group, forming the target compound.

Conditions :

  • Solvent: Acetic acid
  • Temperature: 50°C
  • Yield: 70%

Advantages :

  • Avoids multi-step halogenation.
  • Cyclization and chlorination occur synergistically.

Limitations :

  • Requires strict control of HCl gas flow to prevent over-chlorination.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Key Advantage Drawback
Vilsmeier-Chlorination 68 98.5 High regioselectivity Toxic reagents (SOCl₂, POCl₃)
Claisen-Schmidt 58 97.2 Mild conditions Low yield due to steric bulk
Propanedial Cyclization 70 99.1 One-pot synthesis Requires specialized equipment

Spectroscopic Characterization

  • IR (KBr) : νmax 1668 cm⁻¹ (C=O stretch), 1563 cm⁻¹ (C=C conjugated), 788 cm⁻¹ (C-Cl).
  • ¹H NMR (CDCl₃) : δ 2.1 (s, 6H, N(CH₃)₂), 3.0 (s, 3H, Ar-CH₃), 6.8–7.4 (m, 4H, indole-H), 4.2 (s, 2H, CH₂Cl).
  • X-ray Crystallography : Planar indole ring (sum of angles ≈ 360°) with intramolecular N-H⋯O hydrogen bonding stabilizing the enone conformation.

Industrial and Pharmacological Relevance

The compound’s rigid conjugated structure makes it a candidate for optoelectronic materials and kinase inhibitors. Patents highlight its utility as an intermediate in chemokine receptor antagonists, underscoring the demand for scalable synthesis.

Chemical Reactions Analysis

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The indole moiety is known for its role in many biologically active compounds, which may contribute to its anticancer effects .
  • Neurological Research : Due to its structural similarity to neurotransmitters and its ability to cross the blood-brain barrier, this compound is being explored for potential neuroprotective effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthesis of Indole Derivatives : It can be used to synthesize various indole derivatives that are crucial in developing pharmaceuticals and agrochemicals .
  • Building Block for Complex Molecules : Its chlorinated structure allows for further functionalization, making it a valuable building block in the synthesis of complex organic molecules .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of 1-chloro derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was attributed to the activation of specific apoptotic pathways and modulation of cell cycle regulators.

Case Study 2: Neuroprotective Effects

Research focusing on neurodegenerative diseases demonstrated that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage. This was linked to their ability to scavenge free radicals and enhance antioxidant enzyme activity.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The reactivity and applications of α-chloro ketones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent on Propan-2-one Core Key Functional Groups Molecular Weight
1-Chloro-3-(1,3,3-trimethylindolenine)-propan-2-one 1,3,3-Trimethylindolenine Chloro, indolenine 276.77*
1-Chloro-3-(3-chlorophenyl)propan-2-one 3-Chlorophenyl Chloro (aryl and α-position) 203.07
1-Chloro-3-(5-fluoro-2-mercaptophenyl)propan-2-one 5-Fluoro-2-mercaptophenyl Chloro, thiol, fluoro 218.68
5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one Propan-2-ylidene-indole Chloro, cyclic ketone 232.51
1-Chloro-3-(naphthalen-1-yl)propan-2-one Naphthalen-1-yl Chloro, polycyclic aromatic 218.68*

*Calculated based on molecular formulas.

Key Observations:
  • This property is critical in its use as a spectrophotometric reagent .
  • Thiol vs. Indolenine : The thiol group in 1-Chloro-3-(5-fluoro-2-mercaptophenyl)propan-2-one introduces nucleophilic reactivity, whereas the indolenine group favors electrophilic interactions.
  • Biological Activity : 1-Chloro-3-(naphthalen-1-yl)propan-2-one exhibits high ligand efficiency against estrogen receptors (ER) and epidermal growth factor receptors (EGFR), suggesting that bulkier aromatic groups improve target binding .
Table 2: Reactivity Comparison
Compound Key Reaction Product Application
1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one Favorskii rearrangement with thiourea Thiazolyl ring formation for crystallography
Target Compound Ion associate formation with PIC Spectrophotometric detection
1-Chloro-3-(3-chlorophenyl)propan-2-one Nucleophilic substitution with amines Pharmaceutical intermediates

Pharmacological Potential

  • Anticancer Activity : 1-Chloro-3-(naphthalen-1-yl)propan-2-one shows promise in breast cancer treatment due to high docking scores with ER/EGFR . The target compound’s indolenine group may offer enhanced binding to hydrophobic receptor pockets.

Physicochemical Properties

  • Boiling Point and Solubility : 1-Chloro-3-(3-chlorophenyl)propan-2-one has a boiling point of 90–93°C under low pressure (0.22–0.25 Torr) and a density of 1.275 g/cm³ . The target compound’s indolenine group likely increases molecular weight and reduces volatility.
  • Hydrogen Bonding : Indolenine derivatives participate in hydrogen bonding networks, as seen in crystal structures of related compounds .

Biological Activity

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one is a chemical compound with the molecular formula C14H18ClN. Its structure includes a chloro group and an indole derivative, which are significant for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18ClN
  • Molecular Weight : 249.76 g/mol
  • CAS Number : 92297-75-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and analgesic contexts. The indole structure is often associated with diverse pharmacological properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways.
  • Analgesic Properties : It has been evaluated for pain relief potential.

The biological activity of this compound may involve interactions with specific receptors in the brain that are similar to those affected by known psychoactive substances. Further research is required to elucidate these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

The structural similarities with other compounds can provide insights into its unique biological profile. A comparison is shown in the table below:

Compound NameStructureUnique Features
5-Chloro-1-(1,3,3-trimethylindol-2-ylidene)pentan-2-oneStructureLonger carbon chain; different biological activity profile
1-(1,3-Dimethylindol-2-ylidene)propan-2-oneStructureLacks chlorine; potentially different reactivity
7-Fluoroindole derivativesStructureFluorine substitution; altered pharmacokinetics

The presence of the chloro group in this compound may enhance its reactivity compared to others lacking halogen substituents.

Case Studies and Research Findings

Several studies have investigated the antiproliferative effects of related indole compounds. For instance:

  • Antiproliferative Assays : Research on various indole derivatives has demonstrated significant activity against cancer cell lines. Compounds structurally related to this compound have shown promising results in inhibiting cell proliferation.
    • A study reported GI50 values ranging from 29 nM to 47 nM for certain derivatives against wild-type EGFR (Epidermal Growth Factor Receptor) .
  • Mechanistic Insights : The mechanism of action for some indole derivatives involves the inhibition of EGFR signaling pathways and induction of apoptosis through caspase activation . This suggests that similar mechanisms may be at play for this compound.

Q & A

Q. Advanced

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Bacillus cereus (Gram-positive) and Candida albicans (fungal). MIC values <50 µg/mL indicate potency .
  • Molecular Docking : Use MOE or AutoDock to predict binding affinity for indole-binding proteins (e.g., cytochrome P450) .

How are photophysical properties characterized for near-IR applications?

Q. Advanced

  • UV-Vis-NIR Spectroscopy : Measure λₐbₛ in chloroform (e.g., 650–800 nm) with molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹).
  • Fluorescence Quantum Yield : Compare to rhodamine B standard (Φₑ = 0.3–0.5) using integrating sphere methods .

What are common impurities in synthesis, and how are they identified?

Q. Basic

  • HPLC-MS : Detect unreacted starting materials (e.g., 1,3,3-trimethylindoline, m/z 174.1) or chlorinated byproducts.
  • TLC Monitoring : Use silica gel plates (hexane:EtOAc 4:1) with UV visualization (Rf = 0.5 for product) .

How does solvent polarity affect tautomeric equilibria?

Advanced
Polar aprotic solvents (e.g., DMSO) stabilize the enol form via H-bonding, while non-polar solvents (e.g., toluene) favor the keto tautomer.

  • NMR Evidence : In DMSO-d₆, a downfield singlet (δ 10.2 ppm) confirms enolic –OH formation, absent in CDCl₃ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Reactant of Route 2
1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one

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